3-(2-Methylthioethoxy)benzaldehyde

Description

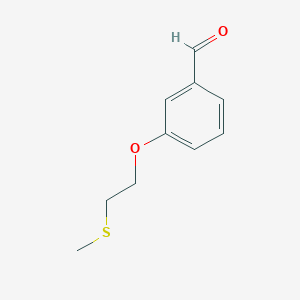

3-(2-Methylthioethoxy)benzaldehyde is a benzaldehyde derivative featuring a 2-methylthioethoxy substituent at the 3-position of the aromatic ring. The compound’s structure comprises a benzaldehyde core (C₆H₅CHO) modified by an ether-linked methylthioethyl group (–O–CH₂CH₂–S–CH₃). This sulfur-containing substituent introduces unique electronic and steric properties, distinguishing it from oxygen-based analogs. The thioether group enhances lipophilicity and may influence biological interactions, such as membrane permeability or enzyme binding.

Properties

Molecular Formula |

C10H12O2S |

|---|---|

Molecular Weight |

196.27 g/mol |

IUPAC Name |

3-(2-methylsulfanylethoxy)benzaldehyde |

InChI |

InChI=1S/C10H12O2S/c1-13-6-5-12-10-4-2-3-9(7-10)8-11/h2-4,7-8H,5-6H2,1H3 |

InChI Key |

SEBRFEYZZGADFO-UHFFFAOYSA-N |

Canonical SMILES |

CSCCOC1=CC=CC(=C1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(2-Methylthioethoxy)benzaldehyde with structurally related benzaldehyde derivatives, emphasizing substituent effects, synthesis, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Reactivity and Solubility

- Thioether vs. Oxygen Ethers : The methylthioethoxy group in the target compound increases lipophilicity (higher logP) compared to oxygen-based analogs like 3-[(2-Methoxyethoxy)methoxy]benzaldehyde. Sulfur’s polarizability may enhance interactions with hydrophobic biological targets .

- Electron-Withdrawing Groups : The trifluoromethoxy group in 3-(Trifluoromethoxy)benzaldehyde strongly withdraws electrons, making the aldehyde more electrophilic and reactive in nucleophilic additions compared to the electron-donating thioether group .

Synthetic Accessibility High-Yield Routes: Compounds with polyether chains (e.g., 3-[(2-Methoxyethoxy)methoxy]benzaldehyde) are synthesized with yields up to 91% via stepwise alkylation, while thioether-containing analogs may require thiol intermediates or Mitsunobu reactions . Challenges with Bulky Groups: Introducing naphthylmethoxy substituents (as in 3-(Naphth-2-ylmethoxy)benzaldehyde) demands rigorous purification due to steric hindrance, unlike the more flexible methylthioethoxy group .

Agrochemical Relevance: 3-(Trifluoromethoxy)benzaldehyde is a key intermediate in pesticides, leveraging the stability of the CF₃ group. The methylthioethoxy group’s sulfur atom could similarly enhance fungicidal or herbicidal activity . Drug Delivery: Polyether-substituted benzaldehydes are used in prodrugs due to their water solubility, whereas the thioether group in the target compound might improve blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.